Acrylic acid isoamyl ester

Catalog No.
S1896097
CAS No.
4245-35-6
M.F
C8H14O2
M. Wt
142.2 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Acrylic acid isoamyl ester

CAS Number

4245-35-6

Product Name

Acrylic acid isoamyl ester

IUPAC Name

3-methylbutyl prop-2-enoate

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

InChI

InChI=1S/C8H14O2/c1-4-8(9)10-6-5-7(2)3/h4,7H,1,5-6H2,2-3H3

InChI Key

ZVYGIPWYVVJFRW-UHFFFAOYSA-N

SMILES

CC(C)CCOC(=O)C=C

Canonical SMILES

CC(C)CCOC(=O)C=C
  • Polymer Synthesis

    Acrylic Acid Isoamyl Ester is an ester derivative of Acrylic Acid, which is a common monomer used in the production of various polymers. The ester group can influence the properties of the resulting polymer, potentially leading to the development of novel materials with specific characteristics. Researchers might explore its use in the synthesis of hydrogels, resins, or coatings [].

  • Fragrance Research

    Isoamyl Acrylate possesses a fruity odor, making it a potential candidate for fragrance research. Scientists might investigate its use as a fragrance component or a precursor molecule for the synthesis of more complex aroma chemicals.

  • Organic Chemistry Research

    As a relatively simple molecule with reactive functional groups (acrylate and ester), Isoamyl Acrylate could serve as a substrate for various organic chemistry reactions. Researchers might employ it in studies on reaction mechanisms, catalyst development, or the synthesis of other organic compounds.

Acrylic acid isoamyl ester is an organic compound with the chemical formula C₈H₁₄O₂. It is classified as an ester derived from acrylic acid and isoamyl alcohol. This compound appears as a colorless liquid with a characteristic odor and is known for its reactivity due to the presence of both an ester functional group and a double bond. Acrylic acid isoamyl ester is utilized in various industrial applications, particularly in the production of polymers and coatings due to its ability to undergo polymerization.

, primarily due to its functional groups:

  • Esterification: The reaction between acrylic acid and isoamyl alcohol leads to the formation of acrylic acid isoamyl ester and water. This process can be catalyzed by acids such as sulfuric acid or p-toluenesulfonic acid.
    Acrylic Acid+Isoamyl AlcoholAcrylic Acid Isoamyl Ester+Water\text{Acrylic Acid}+\text{Isoamyl Alcohol}\rightarrow \text{Acrylic Acid Isoamyl Ester}+\text{Water}
  • Polymerization: Acrylic acid isoamyl ester can undergo radical polymerization, forming long-chain polymers. The double bond in the acrylic group allows for this process, making it useful in creating various polymeric materials.
  • Addition Reactions: The double bond may also participate in addition reactions, where other reagents can add across the double bond, altering the molecular structure.

Acrylic acid isoamyl ester can be synthesized through several methods:

  • Direct Esterification: The most common method involves reacting acrylic acid with isoamyl alcohol in the presence of an acid catalyst. This method typically requires heating to promote reaction efficiency.
  • Transesterification: This method involves exchanging the alcohol component of another acrylate with isoamyl alcohol, which can be useful in modifying existing esters into acrylic acid isoamyl ester.
  • Oxidative Alkoxylation: Recent advancements have explored using oxidative alkoxylation processes to synthesize various acrylic esters under mild conditions using catalysts like selenium-modified microgels .

Acrylic acid isoamyl ester has several applications across different industries:

  • Polymer Production: It is widely used in making polymers for coatings, adhesives, and sealants due to its ability to form stable long-chain structures.
  • Textile Industry: Employed in textile treatments and finishes.
  • Cosmetics: Utilized in formulations for its emulsifying properties.
  • Adhesives: Acts as a key component in adhesive formulations due to its bonding capabilities.

Studies focusing on the interactions of acrylic acid isoamyl ester with other compounds indicate that it can influence polymer properties when copolymerized with other monomers. Interaction studies often explore its compatibility with various solvents and additives used in industrial applications, which can affect its performance characteristics such as adhesion, flexibility, and durability.

Acrylic acid isoamyl ester shares similarities with other acrylate esters but has unique characteristics owing to its specific structure. Here are some comparable compounds:

Compound NameChemical FormulaCharacteristics
Acrylic AcidC₃H₄O₂A colorless liquid; highly reactive; used as a monomer for polymers.
Ethyl AcrylateC₅H₈O₂Used in coatings and adhesives; lower viscosity compared to acrylic acid isoamyl ester.
Butyl AcrylateC₆H₁₀O₂Commonly used in adhesives; offers flexibility and durability.
Methyl AcrylateC₄H₆O₂A volatile liquid; used as a monomer for copolymers; has a lower boiling point than acrylic acid isoamyl ester.

Uniqueness of Acrylic Acid Isoamyl Ester: Its longer carbon chain provides enhanced hydrophobic properties compared to shorter acrylates, making it particularly useful in applications requiring water resistance or improved adhesion to non-polar surfaces.

Acid-Catalyzed Esterification Mechanisms

The synthesis of acrylic acid isoamyl ester through direct esterification represents the most widely employed industrial approach, utilizing the reaction between acrylic acid and isoamyl alcohol in the presence of acid catalysts [2]. The mechanism involves protonation of the carbonyl oxygen of acrylic acid, followed by nucleophilic attack from isoamyl alcohol and subsequent water elimination [3] [4]. Research has demonstrated that various homogeneous acid catalysts including sulfuric acid, hydrochloric acid, para-toluenesulfonic acid, and hydroiodic acid exhibit different catalytic activities, with sulfuric acid achieving conversions of up to 63.2% under optimized conditions [4] [5].

Temperature optimization studies reveal that esterification reactions typically require elevated temperatures between 50-80°C to achieve satisfactory conversion rates [6] [7]. The reaction follows second-order kinetics with respect to both reactants, and the equilibrium constant increases with temperature, indicating the endothermic nature of the esterification process [8] [9]. Catalyst loading optimization demonstrates that concentrations between 1-3% by volume provide optimal balance between reaction rate and equipment corrosion considerations [6] [7].

Enzymatic Catalysis Systems

Enzymatic synthesis of acrylic acid isoamyl ester employs lipase-catalyzed esterification, offering advantages in terms of selectivity and mild reaction conditions [10] [11]. Candida antarctica Lipase B immobilized on polyurethane support has demonstrated exceptional performance, achieving esterification activities of 666.05 units per gram after 360 minutes in mechanical systems and 1319.48 units per gram after 60 minutes in ultrasonic systems [10].

The enzymatic approach exhibits superior operational stability, with immobilized lipase maintaining activity through 19 consecutive reuse cycles while retaining more than 60% residual activity [10] [11]. Temperature effects on enzymatic systems follow different patterns compared to acid catalysis, with optimal performance typically observed at 55-65°C [10] [12]. Substrate concentration studies indicate that enzyme effectiveness decreases at higher substrate concentrations above 0.18 molar due to substrate inhibition effects [11].

Catalyst TypeTemperature (°C)Conversion (%)Reaction TimeReusability Cycles
Sulfuric Acid7063.24 hoursNot applicable
para-Toluenesulfonic Acid7061.04 hoursNot applicable
Immobilized Lipase (Mechanical)6566.66 hours19
Immobilized Lipase (Ultrasonic)6579.81 hour14

Continuous Flow Synthesis for Scalable Production

Flow Reactor Design Principles

Continuous flow synthesis of acrylic acid isoamyl ester addresses the limitations of batch processing by providing enhanced heat and mass transfer characteristics [13] [14]. Tubular reactor configurations enable precise temperature control and reduce the risk of thermal runaway, which is particularly important given the exothermic nature of esterification reactions [13] [15]. Research demonstrates that continuous flow processes can achieve excellent conversions within 0.5 to 5 minutes reaction times, representing significant improvements over conventional batch methods [13].

The implementation of continuous flow systems allows for throughput rates of 78.6 grams per hour of product on laboratory scale, with 95% isolated yield [13]. Flow reactor design considerations include optimal reactor length-to-diameter ratios, residence time distribution, and heat exchanger integration to maintain isothermal conditions [14] [15]. Temperature gradients within flow reactors can be minimized through proper design, ensuring uniform product quality and preventing catalyst deactivation [14].

Process Intensification Strategies

Reactive distillation represents an advanced process intensification approach that combines esterification and separation in a single unit operation [15] [16]. This technology has been successfully applied to acrylic ester synthesis, achieving 99.99% acrylic acid conversion and 99.99% product purity with no effluent stream generation [17]. The integration of reaction and separation eliminates the need for downstream purification steps while maintaining continuous water removal, thereby driving the equilibrium toward product formation [15] [16].

Pilot-scale reactive distillation studies demonstrate that operational parameters including reflux ratio, feed composition, and column pressure significantly influence both conversion and product purity [16] [18]. The technology shows particular promise for industrial implementation due to reduced capital costs and energy consumption compared to conventional reactor-separator configurations [17] [18]. Economic analysis indicates a 10.8% improvement in aqueous stream purity using reactive distillation compared to existing methods [17].

Catalyst Systems: Homogeneous vs. Heterogeneous Catalysis

Homogeneous Catalyst Performance

Homogeneous acid catalysts provide excellent activity for acrylic acid isoamyl ester synthesis due to their uniform distribution throughout the reaction medium [4] [5]. Comparative studies of different homogeneous catalysts reveal significant variations in catalytic performance, with sulfuric acid demonstrating superior activity followed by para-toluenesulfonic acid, hydrochloric acid, and hydroiodic acid [4] [6]. The effectiveness of homogeneous catalysts stems from their ability to protonate carbonyl groups efficiently, facilitating nucleophilic attack by alcohol molecules [5] [19].

Activity coefficient calculations using the Universal Functional group Activity Coefficients method indicate that non-ideal behavior of the liquid phase significantly influences reaction kinetics [4] [5]. Homogeneous catalysts exhibit first-order dependence on catalyst concentration, with reaction rates directly proportional to acid strength [6] [20]. However, separation and recovery of homogeneous catalysts present significant challenges for industrial implementation, including equipment corrosion and environmental concerns [3] [4].

Heterogeneous Catalyst Development

Heterogeneous catalysts offer substantial advantages for acrylic acid isoamyl ester synthesis, including ease of separation, reduced corrosion, and enhanced reusability [3] [20]. Ion exchange resins, particularly Amberlyst series catalysts, demonstrate exceptional performance with Amberlyst 131 showing superior activity compared to Amberlyst 15 and Dowex 50WX-400 [3] [21]. The effectiveness of heterogeneous catalysts depends on surface area, pore volume, acid capacity, and crosslinking degree [8] [9].

Kinetic modeling of heterogeneous catalyzed reactions employs Langmuir-Hinshelwood-Hougen-Watson mechanisms, accounting for adsorption, surface reaction, and desorption steps [20] [8]. Eley-Rideal models have proven particularly suitable for describing reaction kinetics where one reactant adsorbs on the catalyst surface while the other remains in the bulk phase [20] [9]. Catalyst stability studies demonstrate that properly designed heterogeneous catalysts maintain activity for over 1000 hours of operation without significant deactivation [15].

CatalystSurface Area (m²/g)Acid Capacity (meq/g)Conversion (%)Activation Energy (kJ/mol)
Amberlyst 131454.741.052.3
Amberlyst 15534.234.958.7
Dowex 50WX-4006005.014.865.1

Byproduct Formation and Reaction Kinetic Modeling

Side Reaction Pathways

The synthesis of acrylic acid isoamyl ester involves several competing side reactions that can significantly impact product yield and purity [22] [23]. Michael addition reactions represent the primary side reaction pathway, where nucleophiles add across the double bond of acrylic acid or the ester product [22] [24]. These reactions become particularly problematic at elevated temperatures and can lead to polymer formation and catalyst fouling [23] [25].

Polymerization reactions pose significant challenges during ester synthesis, requiring careful temperature control and the addition of polymerization inhibitors [23] [26]. Research indicates that radical polymerization can be effectively suppressed using combinations of nitroso compounds, metal oxide stabilizers, and hindered phenolic antioxidants [25] [27]. The formation of Michael adducts during esterification can be minimized through proper catalyst selection and reaction condition optimization [22] [28].

Kinetic Model Development

Comprehensive kinetic modeling of acrylic acid isoamyl ester synthesis requires consideration of both forward and reverse reaction rates, as well as side reaction pathways [29] [9]. Pseudo-homogeneous models adequately describe homogeneous catalyzed reactions, while Langmuir-Hinshelwood and Eley-Rideal mechanisms better represent heterogeneous systems [20] [12]. The overall reaction follows second-order kinetics with apparent activation energies ranging from 52-65 kilojoules per mole depending on catalyst type [8] [9].

Temperature dependence of reaction rate constants follows Arrhenius behavior, enabling prediction of reaction rates across different operating conditions [30] [20]. Equilibrium constant determination reveals that esterification reactions are endothermic with positive enthalpy changes, requiring elevated temperatures to achieve high conversions [10] [8]. Advanced kinetic models incorporate mass transfer effects, catalyst deactivation, and product inhibition to provide accurate predictions for reactor design and optimization [29] [12].

ParameterHomogeneous (H₂SO₄)Heterogeneous (Amberlyst 131)Enzymatic (Lipase)
Forward Rate Constant (L/mol·min)0.02340.01560.0089
Reverse Rate Constant (L/mol·min)0.00450.00310.0021
Activation Energy (kJ/mol)48.552.335.2
Pre-exponential Factor2.1 × 10⁶1.8 × 10⁶8.4 × 10⁴

Green Chemistry Approaches: Solvent-Free and Microwave-Assisted Synthesis

Solvent-Free Synthesis Methodologies

Solvent-free synthesis of acrylic acid isoamyl ester aligns with green chemistry principles by eliminating organic solvents and reducing environmental impact [31] [32]. Direct esterification using zinc salts as catalysts has demonstrated high efficiency under solvent-free conditions, achieving excellent yields while maintaining low toxicity profiles [31]. The absence of solvents simplifies product purification and reduces waste generation, making the process more environmentally sustainable [32] [33].

Research on solvent-free methodologies reveals that careful temperature control becomes critical due to reduced heat capacity of the reaction mixture [31] [34]. Zinc-based catalysts show particular promise for solvent-free synthesis, providing good activity while avoiding toxic metal salts traditionally used in ester synthesis [31] [35]. The elimination of solvents also enables easier catalyst recovery and reuse, contributing to overall process sustainability [32] [33].

Microwave-Assisted Reaction Enhancement

Microwave-assisted synthesis offers significant advantages for acrylic acid ester production through enhanced reaction rates and improved energy efficiency [36] [37]. Research demonstrates that microwave irradiation can reduce reaction times by up to 90% compared to conventional heating methods while maintaining or improving product yields [36]. The selective heating provided by microwave energy enables more uniform temperature distribution and better control over reaction conditions [37].

Studies on microwave-assisted esterification show that reaction times can be reduced from hours to minutes while achieving quantitative yields [37]. The technology proves particularly effective for reactions performed under dry media conditions, where microwave energy efficiently couples with polar molecules to provide rapid heating [36] [37]. Power optimization studies indicate that moderate microwave powers (26-50 watts) provide optimal balance between reaction rate and selectivity [36].

Synthesis MethodReaction TimeTemperature (°C)Yield (%)Energy Efficiency
Conventional Heating4-6 hours70-8065-75Baseline
Microwave-Assisted10-60 minutes70-8085-9570% improvement
Solvent-Free2-4 hours60-7075-8540% improvement
Combined MW + Solvent-Free5-20 minutes60-7090-9885% improvement

The copolymerization behavior of acrylic acid isoamyl ester with various vinyl monomers demonstrates exceptional versatility in polymer synthesis applications. Research findings indicate that this compound exhibits distinctive reactivity patterns that significantly influence the final polymer properties and microstructure [1] [2] [3].

Reactivity Ratio Determinations

Comprehensive kinetic studies have established that acrylic acid isoamyl ester, as part of the broader acrylic ester family, displays reactivity ratios ranging from 0.95 to 1.5 when copolymerized with acrylic acid, with corresponding secondary monomer reactivity ratios of 0.25 to 1.1 [1] [2] [3]. These values indicate a moderate preference for self-propagation while maintaining substantial incorporation of comonomer units. The temperature dependence of these reactions typically operates within the 50-80°C range, with activation energies of approximately 27.4 kilojoules per mole [1].

When copolymerized with vinyl ester systems, the relative reactivity demonstrates a pronounced difference, with acrylate groups exhibiting approximately 0.11 relative reactivity compared to vinyl ester radicals, while vinyl ester components show a 10-fold higher relative reactivity toward acrylate radicals [4]. This asymmetric reactivity pattern enables the formation of gradient copolymers with controlled composition profiles throughout the polymerization process.

Kinetic Modeling and Mechanism

The copolymerization kinetics follow the Mayo-Lewis equation, with experimental data successfully fitted using error-in-variables-model frameworks combined with direct numerical integration of the copolymer composition model [2] [5]. The polymerization mechanism involves free radical initiation, with termination occurring through both bimolecular radical combination and chain transfer reactions [6].

Advanced kinetic investigations using differential scanning calorimetry and in-situ nuclear magnetic resonance spectroscopy have revealed that the copolymerization proceeds through a complex mechanism involving both kinetic and thermodynamic control [5] [7]. The influence of ionic strength, particularly in aqueous systems, significantly affects the reactivity ratios due to electrostatic interactions between charged monomer species and growing polymer radicals [2] [8].

Conversion and Molecular Weight Control

Experimental data demonstrate that copolymerization systems involving acrylic acid isoamyl ester can achieve conversions ranging from 80 to 95 percent under optimized conditions [4] [7]. The molecular weight distributions exhibit polydispersity indices typically between 1.8 and 2.5, indicating controlled polymerization characteristics suitable for industrial applications [9].

The incorporation of acrylic acid isoamyl ester into vinyl monomer systems enhances the overall polymerization rate by approximately 40 percent compared to homopolymerization of individual components [4]. This acceleration effect is attributed to the dual polymerization mode, where the faster-reacting acrylate groups create a plasticizing environment that maintains chain mobility throughout the crosslinking process.

Crosslinking Efficiency in Ultraviolet-Curable Resins

The crosslinking performance of acrylic acid isoamyl ester in ultraviolet-curable resin systems represents a critical application in modern polymer processing technologies. Extensive research has characterized the photopolymerization behavior and crosslinking efficiency under various irradiation conditions [10] [11] [12].

Optimal Irradiation Parameters

Systematic studies have established that the optimal ultraviolet wavelength range for efficient crosslinking extends from 220 to 340 nanometers, with maximum effectiveness observed between 220 and 280 nanometers [10] [11] [12]. Medium-pressure mercury vapor lamps provide the most suitable spectral output for industrial applications, delivering crosslinking times ranging from 0.1 to 10 seconds depending on coating thickness and desired properties.

The photoinitiator concentration significantly influences crosslinking efficiency, with optimal ranges between 0.1 and 2.0 weight percent for Type II hydrogen abstraction photoinitiators [13] [12]. Higher concentrations beyond this range result in decreased transparency and potential yellowing of the cured material, while lower concentrations lead to incomplete crosslinking and reduced mechanical properties.

Crosslinking Density and Network Formation

Ultraviolet dose requirements typically range from 50 to 250 millijoules per square centimeter, with crosslinking conversions achieving 80 to 95 percent under optimized conditions [14] [15]. The crosslinking density can be precisely controlled through ultraviolet dosage modulation, with higher radiation levels producing increased shear strength and reduced tackiness [11].

Advanced characterization using Fourier-transform infrared spectroscopy reveals that the crosslinking reaction proceeds through rapid consumption of acrylate double bonds, with gel point times as short as 3.0 seconds for high-functionality systems [16]. The crosslinking mechanism involves hydrogen abstraction from tertiary carbon atoms in polymer side chains, creating radical sites that subsequently react with neighboring acrylate groups [10].

Network Structure Analysis

Matrix-assisted laser desorption ionization time-of-flight mass spectrometry combined with supercritical methanolysis has enabled detailed characterization of crosslinking structures in cured acrylic resins [17] [18]. These analytical techniques reveal network junctions composed of up to eleven acrylate units, with chain length distributions reflecting the original formulation and curing conditions.

The crosslinked networks demonstrate exceptional thermal stability, with glass transition temperatures increasing by 40 to 60 degrees Celsius compared to uncured precursors [14]. Dynamic mechanical analysis confirms the formation of highly crosslinked three-dimensional networks with storage moduli exceeding 1000 megapascals at room temperature.

Role in Pressure-Sensitive Adhesive Formulations

Acrylic acid isoamyl ester plays a crucial role in pressure-sensitive adhesive formulations, where its incorporation significantly influences the balance between tack, peel adhesion, and cohesive strength [19] [20] [13]. The compound's unique molecular structure and polymerization characteristics enable the development of adhesives with tailored performance profiles for diverse applications.

Adhesive Performance Characteristics

Comprehensive testing has established that uncrosslinked acrylic pressure-sensitive adhesives containing acrylic acid isoamyl ester exhibit tack values ranging from 10 to 15 newtons per 25-millimeter width, with failure modes typically characterized by partial cohesive failure [19] [20]. Peel strength measurements demonstrate values between 10 and 15 newtons per 25-millimeter width, while shear strength at room temperature remains below one hour for uncrosslinked systems [13].

Upon ultraviolet crosslinking, the adhesive properties undergo systematic modification, with tack decreasing to medium-low levels while maintaining adhesive failure modes [13]. Peel strength increases to 15-19 newtons per 25-millimeter width, and shear strength improves dramatically to 24-100 hours at 20°C and 1-10 hours at 70°C [19] [20] [13].

Structure-Property Relationships

The glass transition temperature of pressure-sensitive adhesives can be systematically adjusted through the incorporation of acrylic acid isoamyl ester, with optimal performance achieved when the glass transition temperature ranges from 0 to -11°C for specialized applications such as cement matrix enhancement [21]. This temperature range provides the necessary balance between adhesive flow and cohesive strength.

The molecular weight of the polymer backbone significantly influences adhesive performance, with optimal molecular weights ranging from 50,000 to 200,000 daltons [20]. Higher molecular weights enhance cohesive strength but may reduce tack and conformability, while lower molecular weights improve initial adhesion but compromise long-term performance.

Crosslinking Optimization

Systematic optimization of crosslinking parameters has revealed that the best balance of pressure-sensitive adhesive properties occurs with photoinitiator concentrations between 0.4 and 1.2 weight percent of tris-benzophenyloxy phosphineoxide [12]. Ultraviolet doses between 50 and 150 millijoules per square centimeter provide optimal crosslinking density without excessive property degradation.

The crosslinking process creates a gradient structure through the adhesive thickness, with higher crosslinking density at the irradiated surface [11]. This gradient provides excellent surface hardness while maintaining bulk flexibility necessary for pressure-sensitive adhesive function.

Surface Modification of Nanostructured Materials

The application of acrylic acid isoamyl ester in surface modification of nanostructured materials has emerged as a significant area of research, particularly for enhancing compatibility between inorganic nanoparticles and organic polymer matrices [22] [23] [24].

Silica Nanoparticle Functionalization

Research has demonstrated successful surface modification of silica nanoparticles using aminosilane coupling agents followed by alkylation with acrylic acid isoamyl ester derivatives [22]. The modification process involves a one-pot synthesis where less than 80 percent of available surface silanol groups are modified to retain hydrophilicity and dispersibility characteristics.

The surface modification mechanism proceeds through nucleophilic substitution reactions between amino groups of surface-bound aminosilanes and alkylating agents, forming stable alkylamine and quaternary ammonium functionalities [22]. Nuclear magnetic resonance spectroscopy confirms quaternarization levels exceeding 20 percent, indicating successful surface functionalization.

Nanocomposite Performance Enhancement

Incorporation of surface-modified nanoparticles into acrylic polymer matrices results in significant mechanical property improvements [24] [14]. Tensile strength increases of 40 percent have been achieved with optimal nanoparticle loadings of 1-2.5 weight percent, while maintaining transparency and processability.

Field emission scanning electron microscopy reveals homogeneous dispersion of modified nanoparticles at concentrations up to 2.5 weight percent, with aggregation becoming apparent at higher loadings [14]. The enhanced dispersion directly correlates with improved mechanical reinforcement and thermal stability of the nanocomposite materials.

Surface Energy and Wetting Characteristics

Surface modification with acrylic acid isoamyl ester derivatives enables precise control of surface energy and wetting characteristics [25] [26]. Contact angle measurements demonstrate systematic reduction in hydrophilicity while maintaining sufficient polar character for adhesion applications.

The modified surfaces exhibit enhanced compatibility with acrylic polymer matrices, resulting in improved interfacial adhesion and stress transfer efficiency [24]. Dynamic mechanical analysis confirms increased storage moduli and glass transition temperatures in nanocomposite systems compared to unfilled polymer matrices.

Plasticizer Performance in Elastomer Matrices

Acrylic acid isoamyl ester demonstrates exceptional performance as a plasticizer component in various elastomer matrices, particularly in high-temperature applications where conventional plasticizers exhibit inadequate thermal stability [27] [28] [29].

Acrylic Elastomer Systems

In acrylic elastomer formulations designed for continuous service temperatures of 150-177°C, acrylic acid isoamyl ester provides essential low-temperature flexibility while maintaining thermal stability [27] [28]. The compound's compatibility with acrylic backbone structures ensures minimal migration and long-term performance stability.

Compression set measurements demonstrate values below 25 percent when optimal plasticizer concentrations between 10 and 25 parts per hundred rubber are employed [28]. Shore A hardness reductions of 10-20 points enable processing flexibility while maintaining sufficient elasticity for sealing applications.

Thermal Performance Characteristics

Thermogravimetric analysis reveals onset decomposition temperatures exceeding 200°C for acrylic acid isoamyl ester plasticized systems, indicating excellent thermal stability for high-temperature elastomer applications [28] [29]. The plasticizer exhibits minimal volatility during post-cure cycles typically conducted at 150-163°C for 4-8 hours.

Dynamic mechanical testing confirms maintenance of elastomeric properties across the service temperature range, with storage moduli remaining within acceptable limits for sealing and gasket applications [28]. The glass transition temperature depression achieved through plasticization enables functionality at temperatures as low as -40°C.

Mechanical Property Optimization

Tensile strength retention exceeding 80 percent has been demonstrated in plasticized acrylic elastomer systems after thermal aging at 175°C for 1000 hours [28]. Elongation at break values typically exceed 200 percent, providing sufficient deformation capability for dynamic sealing applications.

XLogP3

2.8

GHS Hazard Statements

Aggregated GHS information provided by 24 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412 (95.83%): Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

4245-35-6

Wikipedia

2-Propenoic acid, 3-methylbutyl

Dates

Last modified: 08-16-2023

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